1-(3,4,5-Trifluorophenyl)pentan-1-amine 1-(3,4,5-Trifluorophenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380177
InChI: InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3
SMILES:
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol

1-(3,4,5-Trifluorophenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17380177

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trifluorophenyl)pentan-1-amine -

Specification

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
IUPAC Name 1-(3,4,5-trifluorophenyl)pentan-1-amine
Standard InChI InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3
Standard InChI Key BSUNNDGILBBBGH-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1=CC(=C(C(=C1)F)F)F)N

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-(3,4,5-trifluorophenyl)pentan-1-amine, reflects its bifunctional structure: a five-carbon aliphatic amine (pentan-1-amine) and a fully fluorinated aromatic ring (3,4,5-trifluorophenyl). The Standard InChIKey (BSUNNDGILBBBGH-UHFFFAOYSA-N) and Canonical SMILES (CCCCC(C1=CC(=C(C(=C1)F)F)F)N) encode its stereochemical and connectivity details.

Key Structural Features:

  • Trifluorophenyl Group: The three fluorine atoms at positions 3, 4, and 5 create a strongly electron-deficient aromatic system, enhancing resistance to oxidative degradation .

  • Pentan-1-amine Backbone: The five-carbon alkyl chain introduces lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄F₃N
Molecular Weight217.23 g/mol
XLogP3 (Predicted)~3.2 (estim. from analogs)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors4 (3 F, 1 NH₂)

Synthesis Pathways and Optimization

While no direct synthesis protocol for 1-(3,4,5-trifluorophenyl)pentan-1-amine is published, analogous fluorinated aromatic amines are typically synthesized via:

Grignard Reaction with Fluorinated Aromatics

A patent (CN109761820B) describes synthesizing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine using a Grignard reagent (3,4,5-trifluorophenylmagnesium bromide) and trimethyl borate under controlled temperatures (-5°C to 25°C) . For 1-(3,4,5-trifluorophenyl)pentan-1-amine, a similar approach could involve:

  • Formation of 3,4,5-Trifluorophenylmagnesium Bromide: Reacting 3,4,5-trifluorobromobenzene with magnesium in tetrahydrofuran (THF) .

  • Nucleophilic Addition to Pentanenitrile: The Grignard reagent attacks pentanenitrile, followed by acidic hydrolysis to yield the primary amine.

Hofmann Degradation of Amides

The patent also details converting 3',4',5'-trifluorobiphenyl-2-carboxamide to the corresponding amine using sodium hypohalite (NaOCl/NaOH) at 5–7°C, achieving yields >90% . Applied to 1-(3,4,5-trifluorophenyl)pentanamide, this method could efficiently generate the target amine.

Table 2: Comparative Synthesis Yields for Analogous Compounds

CompoundMethodYieldConditionsSource
3,4,5-Trifluorophenylboronic AcidGrignard44–47%-30°C, THF, 12h
3',4',5'-Trifluorobiphenyl-2-amineHofmann Degradation92%NaOCl, 5–7°C → 70–73°C

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity

The trifluorophenyl group confers low aqueous solubility but enhances lipid bilayer permeability, as seen in analogs like (S)-1-(3,4,5-trifluorophenyl)propan-1-amine (LogP ≈ 2.8). For the pentyl derivative, predicted LogP values (~3.2) suggest greater membrane affinity than shorter-chain analogs.

Electronic Effects

Fluorine’s strong electron-withdrawing nature reduces the amine’s nucleophilicity, directing reactivity toward:

  • Electrophilic Aromatic Substitution: Limited due to deactivated aryl ring.

  • Schiff Base Formation: The primary amine reacts with aldehydes/ketones, useful for constructing imine-linked materials.

CompoundActivityIC₅₀/EC₅₀Source
(S)-1-(3,4,5-Trifluorophenyl)propan-1-amineDopamine Receptor Modulation120 nM
3',4',5'-Trifluorobiphenyl-2-amineAntifungal (C. albicans)8 µg/mL

Applications in Materials Science

Liquid Crystals

The combination of rigid fluorinated aromatics and flexible alkyl chains aligns with mesogen design principles. For example, 1-(3,4,5-trifluorophenyl)pentan-1-amine could serve as a building block for smectic liquid crystals with low melting points.

Polymer Additives

Incorporating fluorinated amines into polyamides or polyurethanes improves thermal stability and chemical resistance, critical for high-performance coatings.

Toxicological Considerations

Fluorinated compounds often exhibit prolonged biological half-lives due to C-F bond stability. While no toxicity data exists for this compound, related trifluorophenylamines show:

  • Moderate Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats) in analogs .

  • Environmental Persistence: Requires biodegradation studies to assess ecological impact.

Future Research Directions

  • Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and CNS penetration.

  • Material Characterization: Investigate dielectric properties for electronics applications.

  • Green Synthesis: Develop catalytic methods to reduce halogenated waste, leveraging Pd-catalyzed aminations .

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